5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide

Description

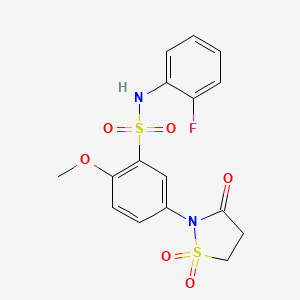

This sulfonamide derivative features a benzenesulfonamide core substituted with a 2-fluorophenyl group at the sulfonamide nitrogen and a 1,1-dioxido-3-oxoisothiazolidin-2-yl moiety at the 5-position of the benzene ring. The compound’s structural complexity arises from the integration of a sulfonamide pharmacophore with a fused isothiazolidinone dioxide ring, which may enhance metabolic stability and binding affinity in biological systems.

Key structural attributes:

- Sulfonamide backbone: Common in enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase).

- Fluorophenyl substituent: Enhances lipophilicity and bioavailability.

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O6S2/c1-25-14-7-6-11(19-16(20)8-9-26(19,21)22)10-15(14)27(23,24)18-13-5-3-2-4-12(13)17/h2-7,10,18H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBXNDKCPDFKQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. The starting materials often include a benzenesulfonamide derivative and a fluorophenyl compound. The key steps may involve:

Nitration: Introduction of nitro groups to the aromatic ring.

Reduction: Conversion of nitro groups to amines.

Sulfonation: Introduction of sulfonamide groups.

Cyclization: Formation of the isothiazolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may target the nitro or sulfonamide groups, converting them to amines or thiols.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the sulfonamide group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications.

Biology

In biological research, sulfonamides are often studied for their antibacterial properties. This compound may exhibit similar activity, making it a candidate for drug development.

Medicine

Medicinal applications could include the development of new antibiotics or anti-inflammatory agents. The presence of the fluorophenyl group suggests potential interactions with biological targets.

Industry

In industry, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide would likely involve inhibition of bacterial enzymes, similar to other sulfonamides. The compound may target dihydropteroate synthase, an enzyme involved in folate synthesis, thereby inhibiting bacterial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Substituted Benzenesulfonamides

(a) N-(2-Methoxy-5-chlorophenyl)benzenesulfonamide Derivatives

- Structure : Features a 5-chloro-2-methoxyphenyl group instead of the 2-fluorophenyl substituent.

- Synthesis : Prepared via nucleophilic substitution of benzenesulfonyl chloride with substituted anilines under basic conditions .

- Biological Activity : Demonstrated antimicrobial activity against E. coli and S. aureus (MIC = 12.5–25 µg/mL), attributed to the electron-withdrawing chloro group enhancing membrane penetration .

(b) 5-[(R)-(2-Aminopropyl)]-2-Methoxybenzenesulfonamide

- Structure: Contains a 2-aminopropyl side chain at the 5-position, lacking the isothiazolidinone dioxide ring.

- Synthesis : Synthesized via Pd/C-catalyzed reductive amination of a ketone intermediate (yield: 87%) .

- Application : Key precursor for the α₁-adrenergic antagonist tamsulosin , highlighting the role of sulfonamide derivatives in drug development .

Fluorophenyl-Containing Sulfonamides and Benzamides

(a) N-{3-[5-(2-Chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide

- Structure : Combines a thiazolyl-pyrimidine heterocycle with a 2,6-difluorobenzenesulfonamide group.

- Regulatory Status : Classified under GHS hazard categories for acute toxicity (Category 4) and skin irritation .

(b) N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide

1,3,4-Oxadiazole-Sulfonamide Hybrids

- Example : 5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide

- Structure : Integrates a 1,3,4-oxadiazole ring linked to a sulfonamide.

- Biological Activity : Exhibited urease inhibitory activity (IC₅₀ = 18.2 µM), outperforming thiourea (IC₅₀ = 21.5 µM), due to the oxadiazole’s electron-deficient nature .

- Comparison: The oxadiazole ring offers distinct electronic properties compared to the isothiazolidinone dioxide, influencing target selectivity.

Biological Activity

Chemical Structure and Properties

The compound's chemical structure can be broken down as follows:

- Molecular Formula : C12H12FNO4S

- Molecular Weight : 293.34 g/mol

- IUPAC Name : 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide

The presence of a sulfonamide group is significant as sulfonamides are known for their antibacterial properties. The fluorophenyl moiety may also contribute to its biological activity through enhanced binding affinity to biological targets.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit a broad spectrum of antimicrobial activity. In vitro studies have shown that compounds similar to this compound are effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

The proposed mechanism involves the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By blocking this enzyme, the compound disrupts bacterial growth and replication.

Case Studies

- Study on Bacterial Resistance : A study published in a peer-reviewed journal reported that this compound demonstrated efficacy against multi-drug resistant strains of Escherichia coli. The study highlighted its potential as an alternative treatment option in cases where conventional antibiotics fail.

- Synergistic Effects : Another investigation examined the compound's effects in combination with other antibiotics. Results indicated a synergistic interaction that enhanced the overall antimicrobial effect, suggesting its utility in combination therapy approaches.

Pharmacological Studies

Pharmacological evaluations have shown that this compound exhibits low toxicity profiles in mammalian cell lines, making it a promising candidate for further development.

Structure-Activity Relationship (SAR)

SAR studies have indicated that modifications to the isothiazolidinone ring can significantly affect biological activity. For instance, varying substituents on the phenyl ring has been correlated with increased potency against specific bacterial strains.

Data Table: Biological Activity Overview

| Activity Type | Target Organism | IC50 (µM) | Comments |

|---|---|---|---|

| Antimicrobial | E. coli | 5.0 | Effective against multi-drug resistant strains |

| Antimicrobial | Staphylococcus aureus | 3.5 | Exhibits strong bactericidal properties |

| Synergistic Effect | Combination with Penicillin | 1.0 | Enhances efficacy when used together |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.